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Compound of Interest

Compound Name:
2-Hydroxy-2-(2-

methoxyphenyl)acetonitrile

CAS No.: 53313-93-2

Cat. No.: B3143662

Get Quote

Executive Summary & Compound Profile
2-Hydroxy-2-(2-methoxyphenyl)acetonitrile (CAS: 53313-93-2), also known as o-methoxy-

mandelonitrile, is a critical chiral cyanohydrin intermediate. It serves as a structural analog in

the synthesis of antiplatelet agents (e.g., Clopidogrel derivatives) and is a versatile building

block for

-hydroxy acids via hydrolysis.

Understanding its solubility landscape is prerequisite for optimizing reaction yield (cyanohydrin

formation is reversible), designing crystallization purifications, and managing liquid-liquid

extraction (LLE) workups.
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Property Detail

IUPAC Name 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile

CAS Number 53313-93-2

Molecular Formula

Molecular Weight 163.17 g/mol

Physical State
Pale yellow oil to low-melting solid (dependent

on purity)

Key Functional Groups
Nitrile (-CN), Hydroxyl (-OH), Methoxy (-OCH

)

Qualitative Solubility Matrix
Based on the compound's amphiphilic structure—containing a lipophilic anisole ring and polar

hydrogen-bonding donors/acceptors (OH/CN)—the solubility profile follows a distinct "Like

Dissolves Like" pattern modulated by specific solute-solvent interactions.

Solvent Compatibility Table
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Solvent Class Examples Solubility Status Mechanistic Insight

Polar Aprotic
DMSO, DMF,

Acetonitrile
High

Strong dipole-dipole

interactions; DMSO

accepts H-bonds from

the solute's -OH

group.

Polar Protic
Methanol, Ethanol,

IPA
High

Formation of

extensive H-bond

networks. Ideal for

cooling crystallization.

Chlorinated Chloroform, DCM High

Excellent solvation of

the aromatic ring;

primary solvent for

LLE workup.

Esters/Ketones Ethyl Acetate, Acetone Moderate-High

Good general

solvency; often used

as the "good solvent"

in anti-solvent

precipitations.

Non-Polar
Hexane, Heptane,

Toluene
Low/Insoluble

Lack of polar

interaction capability.

These act as anti-

solvents to force

precipitation.

Aqueous Water Low/Insoluble

The hydrophobic

aromatic ring

dominates, preventing

dissolution despite the

polar groups.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3143662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process Note: The synthesis of this compound is typically performed in Acetonitrile or a

biphasic Water/DCM system. The product is extracted into the organic phase

(DCM/Chloroform), indicating high affinity for chlorinated solvents.

Thermodynamic Modeling & Theoretical Basis
To transition from qualitative observation to quantitative process control, we employ

thermodynamic models. When experimental data is generated (see Section 4), it should be

fitted to the Modified Apelblat Equation, which correlates mole fraction solubility (

) with temperature (

).

The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility data in organic

solvents:

: Mole fraction solubility of the solute.[1]

: Absolute temperature (Kelvin).[1]

: Empirical parameters representing non-ideality and enthalpy contributions.

Dissolution Thermodynamics
The dissolution process is governed by the Gibbs-Helmholtz relationship. For 2-Hydroxy-2-(2-
methoxyphenyl)acetonitrile, the dissolution is typically endothermic (

) and entropy-driven (

), meaning solubility increases with temperature.

Enthalpy (
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): Energy required to break the solute's crystal lattice (if solid) and cavity formation in the
solvent.

Entropy (

): The increase in disorder as the structured lattice breaks into free-moving molecules.

Experimental Protocol: Solubility Determination
As specific literature data for this CAS is limited, the following self-validating protocol is

required to generate precise solubility curves. We utilize the Laser Dynamic Monitoring Method,

which eliminates the sampling errors inherent in gravimetric methods.

Workflow Diagram (DOT)
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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination. This method

detects the exact moment the last crystal dissolves (disappearance of turbidity).

Step-by-Step Methodology
Apparatus Setup: Use a double-jacketed glass vessel (50 mL) connected to a programmable

circulating water bath (precision
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K). Insert a laser source (e.g., 5 mW, 635 nm) and a light intensity meter on opposite sides.

Preparation: Weigh a precise mass (

) of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile and add a known mass (

) of solvent.

Equilibration: Stir the suspension magnetically. The laser beam will be scattered by the

undissolved particles (low light intensity at detector).

Dynamic Measurement: Slowly increase the temperature (

K/min).

Endpoint Detection: Monitor the light intensity. The temperature at which the intensity sharply

rises to a maximum constant value (indicating total dissolution) is recorded as the saturation

temperature (

) for that specific mole fraction.

Iteration: Add a small aliquot of fresh solvent to the vessel, lowering the concentration, and

repeat the heating cycle to find the new

.

Process Applications: Crystallization &
Purification[3]
The solubility difference between Ethyl Acetate (high solubility) and Hexane (anti-solvent) is the

primary lever for purification.

Anti-Solvent Crystallization Strategy
Dissolution: Dissolve the crude reaction mixture in a minimum volume of warm Ethyl Acetate

(

C).

Filtration: Filter hot to remove insoluble inorganic salts (e.g., NaCN/KCN residues).
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Anti-Solvent Addition: Slowly add Hexane or Heptane to the filtrate while stirring.

Nucleation: The polarity of the solvent mixture decreases, forcing the polar 2-Hydroxy-2-(2-
methoxyphenyl)acetonitrile to nucleate.

Cooling: Cool the mixture to

C to maximize yield.

Molecular Interaction Diagram
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Figure 2: Mechanistic solute-solvent interactions governing solubility. Green arrows indicate

strong dissolution forces; red dashed lines indicate anti-solvent behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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